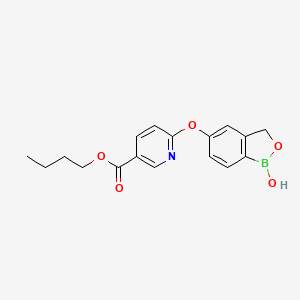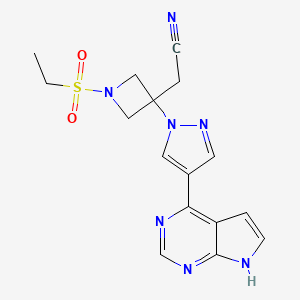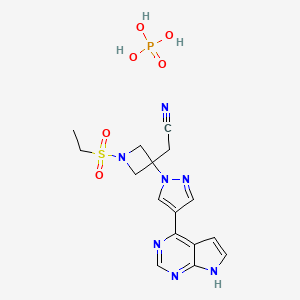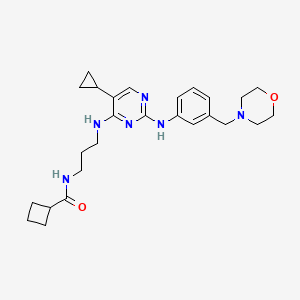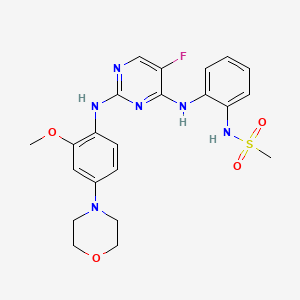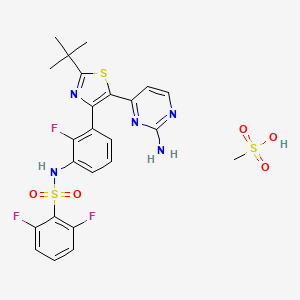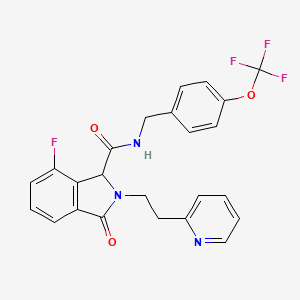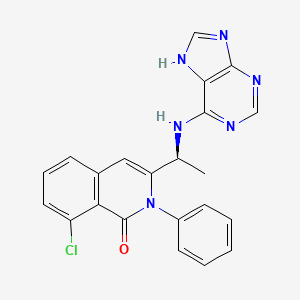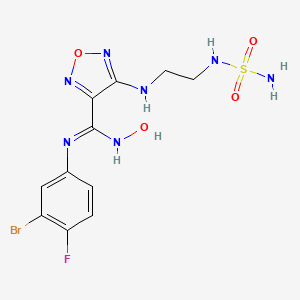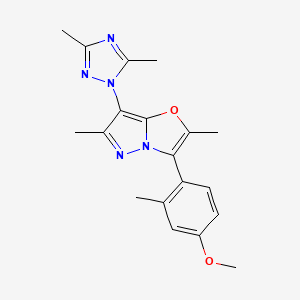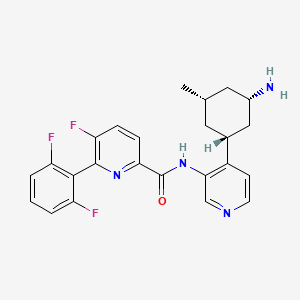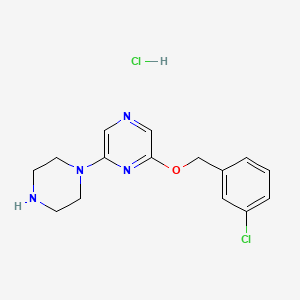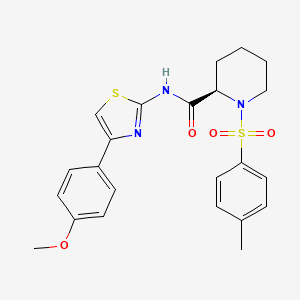
ML277
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
ML277 具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
ML277 interacts with the KCNQ1 potassium channel, a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential . This compound has been shown to have profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to augment the I Ks current of cultured human cardiomyocytes and shorten action potential duration . In addition, this compound has been shown to increase the amplitude of KCNQ1 whole-cell and single-channel currents .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the voltage-sensing domain (VSD)-pore coupling of KCNQ1 channels . It specifically enhances the fully activated open state of KCNQ1 by changing the pore opening properties of the activated state without altering the intermediate state . This distinctive mechanism is sensitive to this compound modulation .
Temporal Effects in Laboratory Settings
The effects of this compound on KCNQ1 channels have been observed over time in laboratory settings. This compound has been shown to increase KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a chronic atrioventricular block (CAVB) dog model, this compound was shown to temporarily prevent repolarization prolongation induced by dofetilide, delay the occurrence of the first arrhythmic event upon dofetilide, and decrease the arrhythmic outcome .
Transport and Distribution
Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is transported and distributed in a manner that allows it to interact with this channel .
Subcellular Localization
Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is localized in areas of the cell where this channel is present .
准备方法
化学反应分析
相似化合物的比较
ML277 在选择性激活KCNQ1钾离子通道方面是独特的。类似的化合物包括:
瑞替加滨: 一种钾通道开放剂,可激活KCNQ2-5通道,但对KCNQ1的选择性较低.
XE991: 一种钾通道阻滞剂,抑制KCNQ1-5通道.
利诺吡啶: 另一种钾通道阻滞剂,具有更广泛的活性谱.
属性
IUPAC Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNLLVUVDAEHC-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML277?
A1: this compound selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]
Q2: How does this compound interact with the KCNQ1 channel?
A2: this compound binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]
Q3: What are the downstream effects of this compound binding to KCNQ1?
A3: this compound binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:
Q4: Does this compound affect all KCNQ1 channel states equally?
A4: No, this compound specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]
Q5: What is the significance of this compound's selectivity for the AO state?
A5: This selectivity makes this compound a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]
Q6: How does the presence of the KCNE1 subunit affect this compound activity?
A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to this compound. This suggests that KCNE1 might interact with the same binding pocket as this compound, preventing its action. [, ]
Q7: What structural features of this compound are important for its activity?
A7: While detailed SAR studies are ongoing, certain structural features have been implicated in this compound's activity:
Q8: Have any this compound analogs been developed?
A8: Yes, over 60 chemical analogs of this compound have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.
Q9: What are the potential therapeutic applications of this compound?
A9: Given its ability to modulate KCNQ1 activity, this compound holds potential therapeutic value for conditions like:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
